molecular formula C9H15ClO2 B016122 Ethyl 4-chloro-2,2-dimethylpent-4-enoate CAS No. 118427-36-4

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Cat. No.: B016122
CAS No.: 118427-36-4
M. Wt: 190.67 g/mol
InChI Key: QVPAHMHJYDYAOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate can be synthesized through the esterification of 4-chloro-2,2-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,2-dimethylpent-4-enoate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, contributing to the compound’s reactivity and utility in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2,2-dimethylbutanoate
  • Ethyl 4-chloro-2,2-dimethylhex-4-enoate
  • Ethyl 4-chloro-2,2-dimethylpentanoate

Uniqueness

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is unique due to its specific structural features, such as the presence of a chlorine atom and a double bond in the pent-4-enoate moiety. These features contribute to its distinct reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPAHMHJYDYAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394691
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118427-36-4
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylamine (1.25 eq) was added to a reaction flask containing tetrahydrofuran (10.0-fold, V/W of ethyl isobutyrate) under nitrogen. The mixture was cooled to less than −70° C., and n-butyllithium (2.7M; 1.14 eq) was added to the reaction mixture while the temperature was maintained at less than −65° C. The reaction mixture was slowly warmed to room temperature and then stirred for 2 hours under nitrogen. The reaction mixture was then cooled to less than −70° C., and ethyl isobutyrate (1.0 eq) was added, followed by 2,3-dichloro-1-propene (1.09 eq), while the temperature was maintained at less than −70° C. The reaction was allowed to warm to room temperature and stirred overnight under nitrogen. The reaction was then quenched with ice water (10.0-fold, V/W of starting material), and the pH adjusted to pH 7 with aqueous 6M hydrochloric acid. The organic layer was separated, washed twice with brine, and dried over sodium sulfate. The solvent was removed in vacuo and the product was taken on to the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (126.5 g; 1.25 mol) in 1500 mL THF at -78° C. was added n-butyllithium (500 mL of a 2.5M solution in hexanes). Upon completion of addition, the mixture was stirred for 30 minutes. A solution of ethyl isobutyrate (132 g; 1.14 mol) in 300 mL THF was added slowly over about 1 hour. The reaction was then allowed to stir for an additional hour at -78° C. 2,3-Dichloro-1-propene (138.7 g; 1.25 mol) was added dropwise. The cooling bath was removed and the reaction was stirred at ambient temperature for 15 hours. Saturated aqueous ammonium chloride solution was added and the THF was removed in vacuo. The aqueous residue was then extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated. Distillation yielded ethyl 4-chloro-2,2-dimethyl-4-pentenoate as a colorless liquid (b.p. 100°-104° C./30 torr).
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